molecular formula C22H15Br2N3O4 B612224 iOWH-032 CAS No. 1191252-49-9

iOWH-032

Cat. No.: B612224
CAS No.: 1191252-49-9
M. Wt: 545.2 g/mol
InChI Key: DSFNLJXHXBIKDS-UHFFFAOYSA-N
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Description

IOWH-032 is a synthetic compound known for its potent inhibition of the cystic fibrosis transmembrane conductance regulator chloride channel. This compound has been investigated for its potential therapeutic applications, particularly in the treatment of secretory diarrhea caused by cholera toxin .

Biochemical Analysis

Biochemical Properties

IOWH-032 plays a significant role in biochemical reactions by inhibiting the activity of CFTR. It interacts with CFTR, a chloride ion channel, and controls the movement of chloride ions in and out of cells . This interaction is crucial for maintaining fluid homeostasis across epithelial cells .

Cellular Effects

This compound has been shown to inhibit SARS-CoV-2 replication in wild type (WT)-CFTR bronchial cells, with an IC50 of 4.52 μM . This suggests that this compound can influence cell function by inhibiting viral replication.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to CFTR, leading to the inhibition of the channel’s activity. This inhibition disrupts the movement of chloride ions across the cell membrane, affecting fluid homeostasis within the cell .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. In T84-CFTR cells, this compound was found to inhibit CFTR activity with an IC50 value of 6.87 μM . This suggests that this compound may have long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, this compound has been shown to significantly inhibit the secretion induced by cholera toxin (CTX). In a custom rat model, an oral dose of 5 mg/kg of this compound reduced the fecal output index by 70% compared to the control group (cholera toxin) .

Metabolic Pathways

Given its role as a CFTR inhibitor, it is likely that it interacts with enzymes and cofactors involved in chloride ion transport across cell membranes .

Transport and Distribution

Given its role as a CFTR inhibitor, it is likely that it interacts with transporters or binding proteins involved in chloride ion transport .

Subcellular Localization

Given its role as a CFTR inhibitor, it is likely that it is localized to the cell membrane where CFTR is primarily found .

Preparation Methods

The synthesis of IOWH-032 involves multiple steps, starting with the preparation of 3,5-dibromo-4-hydroxybenzaldehyde. This intermediate is then reacted with 4-phenoxybenzylamine to form the corresponding Schiff base. The Schiff base undergoes cyclization with cyanogen bromide to yield the final product, 3-(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)-N-[(4-phenoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide .

Chemical Reactions Analysis

IOWH-032 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the bromine sites, to form various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

IOWH-032 has a wide range of scientific research applications:

Comparison with Similar Compounds

IOWH-032 is unique in its potent inhibition of the cystic fibrosis transmembrane conductance regulator chloride channel. Similar compounds include:

This compound stands out due to its specific inhibition profile and its potential therapeutic applications in treating secretory diarrhea and other chloride channel-related conditions.

Properties

IUPAC Name

3-(3,5-dibromo-4-hydroxyphenyl)-N-[(4-phenoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Br2N3O4/c23-17-10-14(11-18(24)19(17)28)20-26-22(31-27-20)21(29)25-12-13-6-8-16(9-7-13)30-15-4-2-1-3-5-15/h1-11,28H,12H2,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFNLJXHXBIKDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CNC(=O)C3=NC(=NO3)C4=CC(=C(C(=C4)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Br2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001026095
Record name 3-(3,5-Dibromo-4-hydroxyphenyl)-N-[(4-phenoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001026095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

545.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1191252-49-9
Record name IOWH-032
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1191252499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IOWH-032
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12959
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-(3,5-Dibromo-4-hydroxyphenyl)-N-[(4-phenoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001026095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IOWH-032
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y3GDT6YWV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the primary mechanism of action of IOWH032?

A1: IOWH032 acts as an inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel [, , ]. This channel plays a crucial role in fluid secretion in various tissues, including the intestines. By inhibiting CFTR, IOWH032 aims to reduce fluid secretion and potentially alleviate symptoms of secretory diarrhea [].

Q2: Has IOWH032 shown efficacy in treating cholera in clinical trials?

A2: A Phase 2a clinical trial (NCT04150250) investigated the safety and efficacy of IOWH032 in treating cholera in a controlled human infection model []. While the compound was found to be generally safe and achieved adequate plasma levels, it did not significantly reduce diarrheal stool output or severity compared to placebo []. Therefore, further development of IOWH032 for cholera treatment is not currently being pursued [].

Q3: Are there other potential applications for IOWH032 being explored?

A3: Interestingly, in vitro studies have shown that IOWH032 can inhibit SARS-CoV-2 replication in human bronchial epithelial cells [, ]. This antiviral activity was also observed with another CFTR inhibitor, PPQ-102, suggesting a potential role for CFTR in the viral life cycle []. These findings warrant further investigation to explore the potential of CFTR inhibitors as a therapeutic strategy for COVID-19 [, ].

Q4: How does the structure of IOWH032 influence its activity?

A4: While specific structure-activity relationship (SAR) data for IOWH032 is limited in the provided abstracts, research indicates that slight structural modifications to similar compounds can significantly alter their potency and selectivity for CFTR []. Comparative studies using human, murine, and Xenopus CFTR orthologs have revealed that even small changes in the compound structure can lead to ortholog-specific effects on CFTR potentiation []. This highlights the importance of careful structural optimization for developing effective and selective CFTR modulators [].

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